4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. It also involves looking at the compound’s chemical behavior, such as its acidity or basicity .Scientific Research Applications
Synthesis and Characterization of Sulfonamide-Derived Compounds
Sulfonamide-derived compounds, including those similar to the structure , have been synthesized and characterized, exploring their transition metal complexes. These compounds demonstrate significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents. The structural analysis through X-ray diffraction and various spectroscopic methods provides insights into their bonding and geometric configurations, contributing to the understanding of their biological activities (Chohan & Shad, 2011).
Application in Cell Growth Assays
Tetrazolium/formazan assays, incorporating tetrazolium compounds similar to the core structure of interest, have been utilized for cell growth assays in culture. These assays are vital for evaluating cell viability, proliferation, and cytotoxicity in various cell lines, including cancer cells. Such methodologies are crucial in drug discovery and development processes, offering a quantitative measure of drug effects on cell growth (Cory et al., 1991).
Bioactivities of Pyrazoline Benzensulfonamides
Research into pyrazoline benzensulfonamides incorporating sulfonamide and tetrazole functionalities has identified these compounds as potent inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity. This indicates their potential therapeutic applications in treating conditions associated with these enzymes, such as glaucoma, neurological disorders, and certain cancers (Ozgun et al., 2019).
Antimicrobial Activity of Sulfonamide Antibiotics
Studies on sulfonamide antibiotics, resembling the functional group in the chemical of interest, have shown their broad application in human and veterinary medicine due to their antimicrobial properties. Understanding the degradation pathways and environmental persistence of these compounds helps in assessing their ecological impact and resistance propagation (Ricken et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN7O2S/c1-19(2)25(23,24)21-9-7-20(8-10-21)11-14-16-17-18-22(14)13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDBGGGCJYNKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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